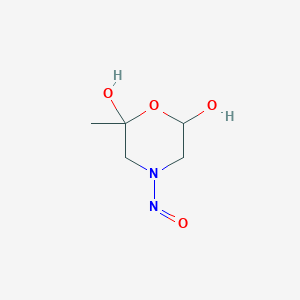
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and aluminum chloride as catalysts.
Attachment of the Benzoic Acid Moiety: The final step involves the reaction of the quinazolinone derivative with 2-bromoethyl benzoate in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial drugs.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins, leading to cell lysis and death. In cancer therapy, it inhibits enzymes involved in cell proliferation and survival, such as tyrosine kinases, thereby inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid stands out due to its unique combination of a quinazolinone core, phenyl group, and benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
123845-83-0 |
|---|---|
分子式 |
C23H18N2O3 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
3-[2-(4-oxo-2-phenylquinazolin-3-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-11-4-5-12-20(19)24-21(17-8-2-1-3-9-17)25(22)14-13-16-7-6-10-18(15-16)23(27)28/h1-12,15H,13-14H2,(H,27,28) |
InChI 键 |
PHOGTKZJNJOIEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


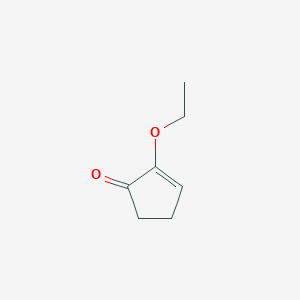
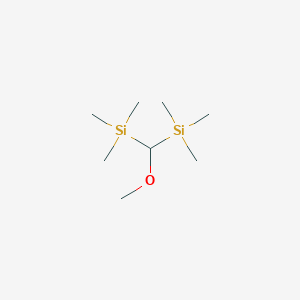
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
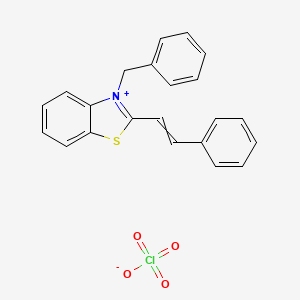
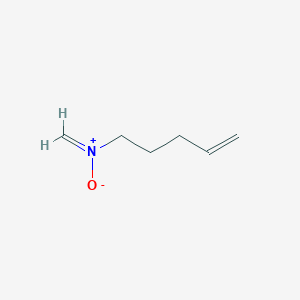
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
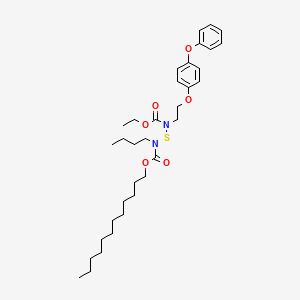
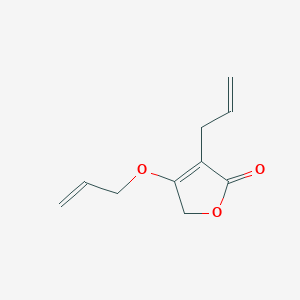


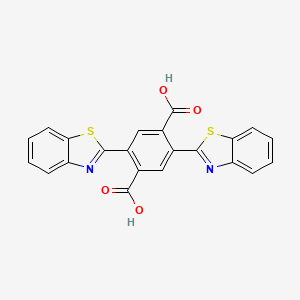
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
